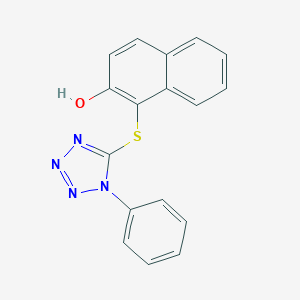![molecular formula C12H12N4O2S B256868 6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256868.png)
6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound with potential applications in scientific research. It belongs to the class of triazolothiadiazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is thought to exert its antibacterial activity by inhibiting bacterial DNA gyrase, an enzyme that is involved in DNA replication. Its anticancer activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a range of biochemical and physiological effects. For example, it has been found to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. It has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a broad-spectrum antibacterial agent. It may also have potential as an anticancer agent, although further research is needed to fully explore this possibility. One limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are many potential future directions for research involving 6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. For example, further studies could investigate its potential as an anticancer agent, including in vivo studies. Other potential directions could include exploring its mechanism of action in more detail, optimizing its synthesis method, and investigating its potential as a treatment for other types of infections, such as viral infections.
Métodos De Síntesis
The synthesis of 6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea, which is then reacted with methyl isothiocyanate to form the desired compound.
Aplicaciones Científicas De Investigación
Studies have shown that 6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research. For example, it has been found to exhibit antibacterial activity against various strains of bacteria. It has also been investigated for its potential as an anticancer agent, with promising results in vitro.
Propiedades
Nombre del producto |
6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C12H12N4O2S |
Peso molecular |
276.32 g/mol |
Nombre IUPAC |
6-[(4-methoxyphenoxy)methyl]-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4O2S/c1-8-13-14-12-16(8)15-11(19-12)7-18-10-5-3-9(17-2)4-6-10/h3-6H,7H2,1-2H3 |
Clave InChI |
IHMQFBIWXDIBEL-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)OC |
SMILES canónico |
CC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)
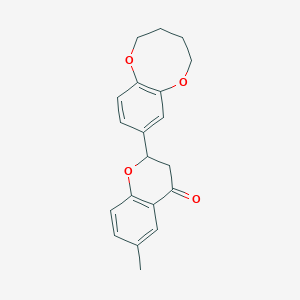
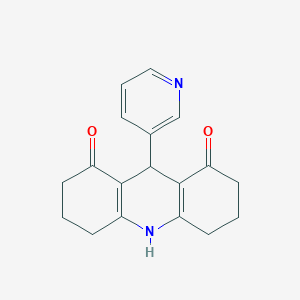
![2'-(furan-2-yl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B256794.png)
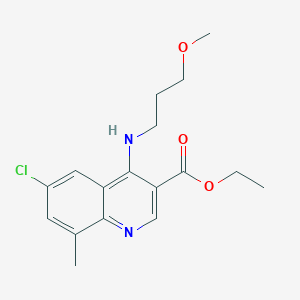
![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)
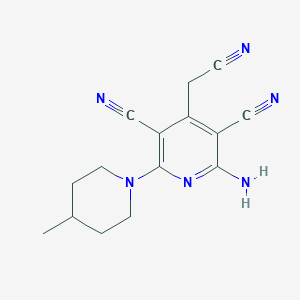
![6-methyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B256801.png)
![6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B256802.png)
![N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide](/img/structure/B256804.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)
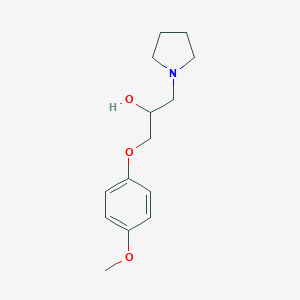
![2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B256811.png)
